1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrrolidinone ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinone ring.
Formation of the Piperidine Ring: The piperidine ring is then formed and attached to the existing structure through a series of condensation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring can be used for comparison in terms of chemical reactivity and biological effects.
Methoxyphenyl Compounds: These compounds contain the methoxyphenyl group and can be compared for their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-25-15-4-2-14(3-5-15)20-11-13(10-16(20)21)17(22)19-8-6-12(7-9-19)18(23)24/h2-5,12-13H,6-11H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCGWRQXWJUXHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.